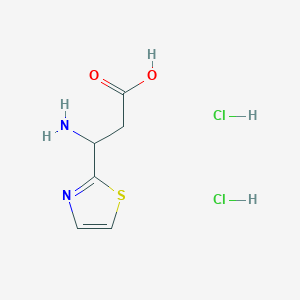
3-Amino-3-(thiazol-2-yl)propanoic acid dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Amino-3-(thiazol-2-yl)propanoic acid dihydrochloride” is a chemical compound with the CAS Number: 2225141-78-4 . It has a molecular weight of 245.13 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The Inchi Code for “this compound” is 1S/C6H8N2O2S.2ClH/c7-4(3-5(9)10)6-8-1-2-11-6;;/h1-2,4H,3,7H2,(H,9,10);2*1H . This code represents the molecular structure of the compound.
Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature .
Applications De Recherche Scientifique
Synthesis and Biological Activity
3-Amino-3-(thiazol-2-yl)propanoic acid dihydrochloride is used in the synthesis of various compounds with potential biological activities. For instance, it was employed in the synthesis of N,N-disubstituted β-amino acids with thiazole, aromatic, and heterocyclic substituents. These synthesized compounds exhibited antimicrobial activities, and some even showed potential in promoting plant growth (Mickevičius et al., 2013).
Luminescent Complexes
The compound has been used in the synthesis of luminescent complexes involving metals like Co(II), Ni(II), Cu(II), Zn(II), and Bi(III). These complexes were characterized and studied for their antibacterial and antifungal potential, although they exhibited non-significant activities in this respect. Their luminescent properties were also investigated, highlighting the compound's versatility in materials science (Kanwal et al., 2020).
Solution-phase Synthesis
A solution-phase synthesis of a combinatorial library using this compound has been developed. This process involves the synthesis of core building blocks and subsequent steps leading to the creation of a diverse library of compounds. Such methodologies demonstrate the compound's utility in facilitating complex organic syntheses (Zhuravel et al., 2005).
Corrosion Inhibitors
This compound forms the basis for synthesizing novel corrosion inhibitors. These inhibitors, such as amino acids based zwitterions, have shown effective performance in preventing corrosion, particularly in metals like mild steel. The effectiveness of these inhibitors was evaluated using techniques like electrochemical impedance and potentiodynamic polarization methods (Srivastava et al., 2017).
Anticancer Activity
Compounds synthesized using this compound have been evaluated for their anticancer activities. Some derivatives were found to exhibit significant cytotoxic effects against various cancer cell lines, highlighting the compound's relevance in the development of potential anticancer agents (Saad & Moustafa, 2011).
Enzymatic Synthesis
The compound is also instrumental in enzymatic synthesis processes, such as the preparation of amino acids for pharmaceutical applications. This involves sophisticated biochemical processes, demonstrating its importance in the synthesis of biologically relevant molecules (Chen et al., 2011).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Mécanisme D'action
Target of Action
Similar compounds with thiazole and amino acid structures have been known to interact with various biological targets, including enzymes and receptors, leading to a range of biological activities .
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to downstream effects .
Result of Action
Some compounds with similar structures have exhibited antimicrobial activity and have been found to promote plant growth and increase seed yield and oil content .
Action Environment
Environmental factors such as temperature, ph, and presence of other molecules can potentially influence the action of similar compounds .
Propriétés
IUPAC Name |
3-amino-3-(1,3-thiazol-2-yl)propanoic acid;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S.2ClH/c7-4(3-5(9)10)6-8-1-2-11-6;;/h1-2,4H,3,7H2,(H,9,10);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVXRTQUJTPGTMN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)C(CC(=O)O)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

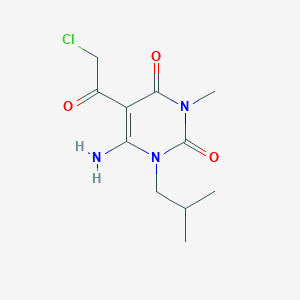
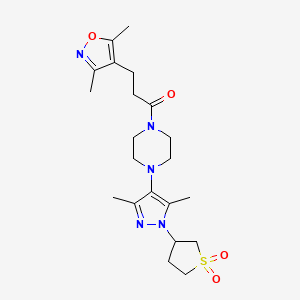

![2-[(4-Chlorophenyl)methyl]-6-methylpyridazin-3-one](/img/structure/B2380656.png)
![N-tert-butyl-2-[3-cyano-6-thiophen-2-yl-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide](/img/structure/B2380657.png)

![N-[1-(3-Methylimidazo[4,5-b]pyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2380661.png)
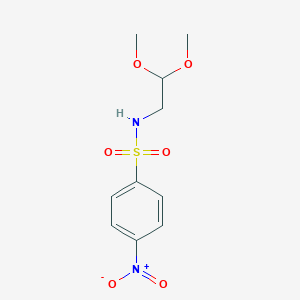
![Ethyl 6,11-dioxo-2-(pyridin-4-yl)-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate hydrate](/img/structure/B2380665.png)
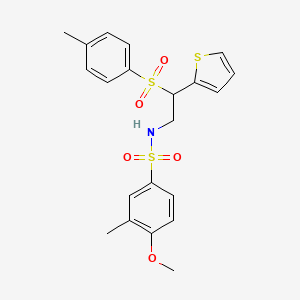


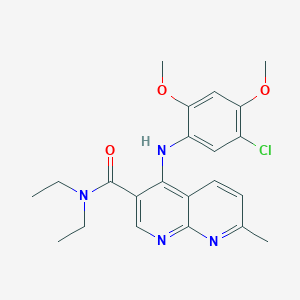
![N-[2-(1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2380671.png)